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Compound of Interest

Compound Name: 2,2-Dimethylbutanal

Cat. No.: B1614802

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to 2,2-dimethylbutanal (CAS No. 2094-
75-9), summarizing its chemical properties, synthesis, characteristic reactions, and
spectroscopic data. The review highlights the unique reactivity of this branched-chain aldehyde
and notes the current gap in the literature regarding its biological activity.

Chemical and Physical Properties

2,2-Dimethylbutanal, also known as 2,2-dimethylbutyraldehyde, is a six-carbon aliphatic
aldehyde. Its key physical and chemical properties are summarized in the table below. The
presence of a quaternary carbon atom adjacent to the carbonyl group imparts significant steric
hindrance and dictates its chemical reactivity.
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Property Value Reference(s)
Molecular Formula CeH120 [1]

Molecular Weight 100.16 g/mol [1]

CAS Number 2094-75-9 [1]

IUPAC Name 2,2-dimethylbutanal

Appearance Liquid

Boiling Point 103 °C

Density 0.801 g/cm?

SMILES CCC(C)(C)c=0

InChiKey QYPLKDUOPJZROX- o

UHFFFAOYSA-N

Synthesis and Preparation

A definitive, published experimental protocol specifically for the synthesis of 2,2-

dimethylbutanal is not readily available in the surveyed literature. However, a standard and

logical synthetic route is the oxidation of the corresponding primary alcohol, 2,2-dimethyl-1-
butanol (CAS No. 1185-33-7).[2] Reagents such as Pyridinium Chlorochromate (PCC) or
conditions for a Swern oxidation are well-suited for converting primary alcohols to aldehydes

while minimizing over-oxidation to the carboxylic acid.[3][4]

A TEMPO-catalyzed oxidation offers another efficient method.[5] The following section details a

representative experimental protocol adapted from a general method for the oxidation of a

primary alcohol to an aldehyde using a TEMPO/NaOCI system.[5][6]

Proposed Experimental Protocol: TEMPO-Catalyzed

Oxidation

This protocol is adapted from a procedure for the oxidation of a structurally similar primary

alcohol.[5]
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Materials:

2,2-Dimethyl-1-butanol

e 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)

o Potassium bromide (KBr)

e Dichloromethane (CH2Cl2)

¢ Agueous sodium hypochlorite (NaOCI, ~1 M solution)
o Hydrochloric acid (HCI, 10% aqueous)

o Potassium iodide (KI)

e Sodium thiosulfate (Na2S203, 10% aqueous)

¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

o Aflask is charged with 2,2-dimethyl-1-butanol (0.50 mol), TEMPO (5 mmol), KBr (0.05 mol),
dichloromethane (170 mL), and an aqueous solution of KBr (5.95 g in 25 mL of water).

e The biphasic mixture is stirred vigorously and cooled to approximately 0-10°C using an ice
bath.

e Aqueous sodium hypochlorite (0.55 mol), with its pH adjusted to ~9.5, is added dropwise
over 15-20 minutes, ensuring the internal temperature is maintained below 15°C.

e The reaction is monitored by GC or TLC until the starting alcohol is consumed.

e Upon completion, the layers are separated. The aqueous layer is extracted with
dichloromethane (2 x 50 mL).

e The combined organic extracts are washed sequentially with a solution of 10% HCI
containing Kl, a 10% aqueous sodium thiosulfate solution, and finally with water until the
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agueous phase is neutral.

o The organic phase is dried over anhydrous MgSOu, filtered, and the solvent is removed by
rotary evaporation.

e The crude 2,2-dimethylbutanal can be purified by distillation at atmospheric pressure.
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Caption: Proposed workflow for the synthesis of 2,2-dimethylbutanal.
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Chemical Reactivity

The most notable characteristic of 2,2-dimethylbutanal’s reactivity is its lack of a-hydrogens
(hydrogens on the carbon atom adjacent to the carbonyl group). This structural feature
prevents the formation of an enolate ion, thereby precluding it from undergoing typical
aldehyde reactions like aldol condensation.[7] Instead, in the presence of a strong base, it
undergoes a disproportionation reaction known as the Cannizzaro reaction.[8][9][10]

In the Cannizzaro reaction, two molecules of the aldehyde react: one is oxidized to a carboxylic
acid (as its carboxylate salt), and the other is reduced to a primary alcohol.[8] The reaction is
initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde
molecule. The key step is the subsequent transfer of a hydride ion from the resulting
tetrahedral intermediate to the carbonyl carbon of a second aldehyde molecule.[8][11]

2,2-Dimethylbutanal
Structure

No a-Hydrogens?

Aldol Condensation Cannizzaro Reaction

Click to download full resolution via product page

Caption: Reactivity logic for 2,2-dimethylbutanal based on structure.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of 2,2-dimethylbutanal. While
experimental NMR and IR spectra are not available in the literature, mass spectrometry data
has been published. Predicted NMR and IR characteristics are presented alongside the
experimental mass spectrum data.
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Mass Spectrometry

The electron ionization (El) mass spectrum of 2,2-dimethylbutanal is characterized by
fragmentation resulting from the cleavage of bonds adjacent to the sterically hindered
quaternary carbon. The molecular ion peak is typically not observed or is of very low intensity in
branched compounds under EI conditions.[1][12]

m/z Relative Intensity (%) Proposed Fragment

CHOJ* (formyl cation) or
29 100 {CzHJ* Eethylycation) !
57 85 [CaHo]* (tert-butyl cation)
71 10 [M - C2Hs]* or [CsH11]*
100 Not Observed [M]* (Molecular lon)

Data interpreted from NIST Mass Spectrometry Data Center.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted *H NMR, 3C NMR, and IR spectral data for 2,2-
dimethylbutanal based on its chemical structure and established spectroscopic principles.[13]
[14][15][16][17][18]

Table 4.2.1: Predicted *H NMR Spectrum (in CDCl3)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
. Aldehydic H (-H-
~9.5-9.7 Singlet (s) 1H
C=0)
Methylene H (-CH2-
~1.5-1.7 Quartet (q) 2H
CHs)
) Gem-dimethyl H (-
~1.0-1.2 Singlet (s) 6H

C(CHs)2)
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| ~0.8 - 1.0 | Triplet (t) | 3H | Terminal methyl H (-CH2-CHs) |

Table 4.2.2: Predicted 3C NMR Spectrum (in CDCl3)

Chemical Shift (0, ppm) Assignment

~200 - 205 Carbonyl C ( C=0)

~45 - 55 Quaternary C (-C(CHs)z2)
~30-40 Methylene C (-CH2-CHs)
~20-25 Gem-dimethyl C (-C(CHs)z2)

~5 - 10 | Terminal methyl C (-CH2-CH3) |

Table 4.2.3: Predicted Infrared (IR) Spectrum

Wavenumber (cm—?) Vibration Type

~2970, 2875 C-H (sp?) stretch

~2820, 2720 C-H (aldehyde) stretch (Fermi doublet)
~1725 - 1740 C=0 (aldehyde) stretch (strong)

| ~1465, 1370 | C-H (sp?3) bend |

Biological Activity and Toxicology

A comprehensive search of scientific literature and toxicological databases reveals a significant
lack of data on the specific biological activity, pharmacology, and toxicology of 2,2-
dimethylbutanal.

While the general class of short-chain aldehydes is known to exhibit biological effects, often
through reactions with biological nucleophiles like primary amines on proteins (e.g., lysine
residues), no specific studies have been conducted on this particular molecule.[19][20]
Aldehydes can be involved in cellular signaling, oxidative stress, and inflammatory responses.
[21][22][23] However, without dedicated research, it is impossible to extrapolate these general
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activities to 2,2-dimethylbutanal, especially given its unique steric hindrance around the
carbonyl group which may significantly alter its reactivity with biological macromolecules.

Professionals in drug development and toxicology should note this as a critical knowledge gap.
Any consideration of this compound for commercial or pharmaceutical use would require a full
suite of toxicological and pharmacological evaluations, including cytotoxicity, mutagenicity, and
mechanism of action studies.

Conclusion

2,2-Dimethylbutanal is a structurally interesting aldehyde whose chemistry is dominated by
the absence of a-hydrogens, leading to its participation in the Cannizzaro reaction rather than
aldol condensation. Its synthesis can be reliably achieved through the oxidation of 2,2-
dimethyl-1-butanol. While its mass spectrum is documented, a significant gap exists in the
experimental characterization of its NMR and IR spectra. Most critically, there is a complete
absence of published research on its biological effects, representing an open area for future
investigation by toxicologists, pharmacologists, and drug development scientists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. Butanal, 2,2-dimethyl- [webbook.nist.gov]

. 2,2-Dimethyl-1-butanol - Wikipedia [en.wikipedia.org]
. quora.com [quora.com]

. benchchem.com [benchchem.com]

. Organic Syntheses Procedure [orgsyn.org]

. benchchem.com [benchchem.com]

. chemguide.co.uk [chemguide.co.uk]

°
0] ~ (o)) &) EaN w N -

. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1614802?utm_src=pdf-body
https://www.benchchem.com/product/b1614802?utm_src=pdf-body
https://www.benchchem.com/product/b1614802?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/formula?ID=C2094759&Mask=200
https://en.wikipedia.org/wiki/2,2-Dimethyl-1-butanol
https://www.quora.com/How-do-I-do-the-oxidation-of-1-pentanol-2-methyl-1-butanol-and-3-methyl-1-butanol-to-an-aldehyde
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Oxidation_of_3_3_Dimethyl_1_butanol_to_3_3_dimethylbutanal.pdf
http://orgsyn.org/demo.aspx?prep=CV8P0367
https://www.benchchem.com/pdf/Unraveling_the_Reaction_Pathways_of_3_3_Dimethyl_1_butanol_A_Comparative_Guide_to_its_Oxidation_and_Dehydration_Products.pdf
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://en.wikipedia.org/wiki/Cannizzaro_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

9. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
10. byjus.com [byjus.com]

11. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]

12. chemistry.stackexchange.com [chemistry.stackexchange.com]

13. 2,2-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis
interpretation of chemical shifts ppm spin spin line splitting H1 2,2-dimethylbutane 1-H nmr
doc brown's advanced organic chemistry revision notes [docbrown.info]

14. infrared spectrum of 2,2-dimethylbutane prominent wavenumbers cm-1 detecting ?
functional groups present finger print for identification of 2,2-dimethylbutane image diagram
doc brown's advanced organic chemistry revision notes [docbrown.info]

15. organicchemistrydata.org [organicchemistrydata.org]

16. C-13 nmr spectrum of 2,2-dimethylbutane analysis of chemical shifts ppm interpretation
of C-13 chemical shifts ppm of 2,2-dimethylbutane C13 13-C nmr doc brown's advanced
organic chemistry revision notes [docbrown.info]

17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
18. chegg.com [chegg.com]
19. pubs.acs.org [pubs.acs.org]

20. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC
[pmc.ncbi.nlm.nih.gov]

21. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC
[pmc.ncbi.nlm.nih.gov]

22. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-
proteomics.com]

23. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact -
Creative Proteomics Blog [creative-proteomics.com]

To cite this document: BenchChem. [A Comprehensive Technical Review of 2,2-
Dimethylbutanal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1614802#comprehensive-literature-review-of-2-2-
dimethylbutanal]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://allen.in/jee/chemistry/cannizzaro-reaction-mechanism
https://byjus.com/chemistry/cannizzaro-reaction-mechanism/
https://www.chemistrysteps.com/cannizzaro-reaction/
https://chemistry.stackexchange.com/questions/43568/why-is-the-molecular-peak-not-observed-in-the-mass-spectrum-of-2-2-dimethylbutan
https://www.docbrown.info/page06/spectra/22-dimethylbutane-nmr1h.htm
https://www.docbrown.info/page06/spectra/22-dimethylbutane-nmr1h.htm
https://www.docbrown.info/page06/spectra/22-dimethylbutane-nmr1h.htm
https://www.docbrown.info/page06/spectra/22-dimethylbutane-ir.htm
https://www.docbrown.info/page06/spectra/22-dimethylbutane-ir.htm
https://www.docbrown.info/page06/spectra/22-dimethylbutane-ir.htm
https://organicchemistrydata.org/hansreich/resources/nmr/?page=06-cmr-03-shift-effects/
https://www.docbrown.info/page06/spectra/22-dimethylbutane-nmr13c.htm
https://www.docbrown.info/page06/spectra/22-dimethylbutane-nmr13c.htm
https://www.docbrown.info/page06/spectra/22-dimethylbutane-nmr13c.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.chegg.com/homework-help/questions-and-answers/using-knowledge-1h-nmr-predict-chemical-shifts-peak-multiplicity-products-3-3-dimethyl-2-b-q70218944
https://pubs.acs.org/doi/10.1021/tx5001046
https://pmc.ncbi.nlm.nih.gov/articles/PMC4106693/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4106693/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10354807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10354807/
https://www.creative-proteomics.com/resource/aldehydes-structures-formation-biological-effects-and-analytical-methods.htm
https://www.creative-proteomics.com/resource/aldehydes-structures-formation-biological-effects-and-analytical-methods.htm
https://www.creative-proteomics.com/blog/aldehyde-compounds-significance.htm
https://www.creative-proteomics.com/blog/aldehyde-compounds-significance.htm
https://www.benchchem.com/product/b1614802#comprehensive-literature-review-of-2-2-dimethylbutanal
https://www.benchchem.com/product/b1614802#comprehensive-literature-review-of-2-2-dimethylbutanal
https://www.benchchem.com/product/b1614802#comprehensive-literature-review-of-2-2-dimethylbutanal
https://www.benchchem.com/product/b1614802#comprehensive-literature-review-of-2-2-dimethylbutanal
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1614802?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

